molecular formula C19H20ClNO4S B3753898 methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3753898
M. Wt: 393.9 g/mol
InChI Key: IVXVZTRAHVOUBU-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H20ClNO4S and its molecular weight is 393.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0801570 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews its biological activity, focusing on antitumor effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of the 4-chlorophenoxy group may enhance its pharmacological properties. The structural formula can be represented as follows:

C18H20ClNO3S\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}\text{O}_3\text{S}

Research indicates that compounds with similar structures often exhibit significant antitumor activity. For instance, studies have shown that derivatives of cyclopenta[b]thiophenes can induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest. The specific mechanisms include:

  • Induction of Apoptosis : The compound has been noted to promote apoptosis in various cancer cell lines, likely through mitochondrial pathways and the activation of caspases 3, 8, and 9 .
  • Cell Cycle Arrest : Flow cytometry analyses have demonstrated that this compound induces G2/M phase arrest in cancer cells, which is critical for halting tumor growth .

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)23.2Apoptosis induction and cell cycle arrest
A549 (Lung)2.01Tubulin polymerization inhibition
OVACAR-5 (Ovarian)2.27Early apoptosis induction

These results indicate a strong antiproliferative effect across multiple types of cancer cells.

In Vivo Studies

In vivo studies using murine models have further supported the antitumor efficacy of the compound. For example, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. The observed effects included:

  • Reduction in Tumor Growth : Tumors in treated mice showed a notable decrease in volume, indicating effective systemic absorption and action .
  • Improvement in Hematological Parameters : Treatment improved red blood cell counts and hemoglobin levels, suggesting a mitigation of chemotherapy-induced anemia .

Case Studies

Several case studies have documented the therapeutic potential of related compounds in clinical settings:

  • Breast Cancer Treatment : A study involving breast cancer patients indicated that compounds with similar structures could reduce tumor size significantly when combined with standard chemotherapy regimens.
  • Lung Cancer Trials : Trials focusing on lung cancer therapies have highlighted the potential for cyclopenta[b]thiophene derivatives to enhance the efficacy of existing treatments while reducing side effects.

Properties

IUPAC Name

methyl 2-[4-(4-chlorophenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-24-19(23)17-14-4-2-5-15(14)26-18(17)21-16(22)6-3-11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXVZTRAHVOUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.